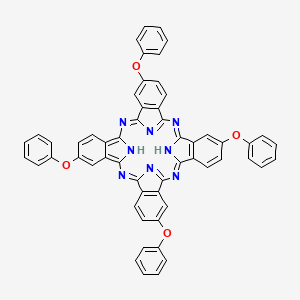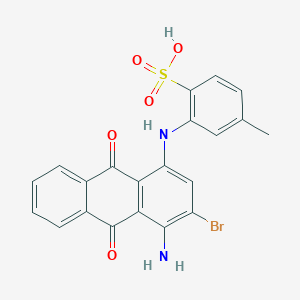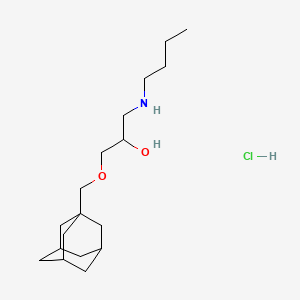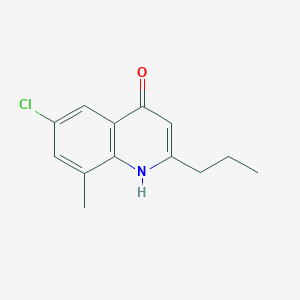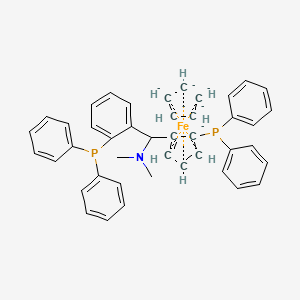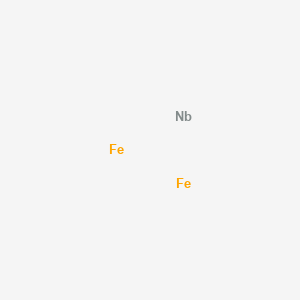
Hexan-1-ol;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexan-1-ol: , 2-methyloxirane , and oxirane are three distinct organic compounds with unique properties and applications. Hexan-1-ol, also known as 1-hexanol, is an alcohol with a six-carbon chain. 2-methyloxirane, commonly known as propylene oxide, is an epoxide with a three-carbon ring. Oxirane, also known as ethylene oxide, is the simplest epoxide with a two-carbon ring. These compounds are widely used in various industrial and scientific applications due to their chemical reactivity and versatility.
準備方法
Hexan-1-ol
Hexan-1-ol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .
2-methyloxirane
2-methyloxirane is produced by the chlorohydrin process or the direct oxidation of propylene with an organic hydroperoxide . The chlorohydrin process involves the reaction of propylene with hypochlorous acid to form chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane .
Oxirane
Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst . This process is highly efficient and widely used in the industry.
化学反応の分析
Hexan-1-ol
Hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminium hydride for reduction . Major products formed include hexanoic acid from oxidation and hexane from reduction.
2-methyloxirane
2-methyloxirane is highly reactive due to the strained three-membered ring. It undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines . Common reagents include acids and bases, and major products include propylene glycol and various ethers and amines.
Oxirane
Oxirane also undergoes ring-opening reactions similar to 2-methyloxirane. It reacts with water to form ethylene glycol and with alcohols to form ethylene glycol ethers .
科学的研究の応用
Hexan-1-ol
Hexan-1-ol is used as a precursor to plasticizers, chemical intermediates for pharmaceuticals, perfume esters, and antiseptics . It also serves as a perturbing agent on actomyosin adenosine triphosphatase and is used to modulate the function of the actomyosin motor .
2-methyloxirane
2-methyloxirane is used to produce polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to synthesize propylene glycol, which is a raw material for polyester resins used in the textile, pharmaceutical, and construction industries .
Oxirane
Oxirane is used to produce ethylene glycol, which is a key component in antifreeze and polyester production . It is also used as a sterilizing agent for medical equipment and as a fumigant .
作用機序
Hexan-1-ol
Hexan-1-ol exerts its effects by interacting with cellular membranes and proteins. It modulates the function of actomyosin adenosine triphosphatase, affecting muscle contraction and other cellular processes .
2-methyloxirane
2-methyloxirane acts as an alkylating agent, reacting with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations and other cellular effects .
Oxirane
Oxirane also acts as an alkylating agent, similar to 2-methyloxirane. It reacts with nucleophilic sites in biomolecules, leading to various cellular effects .
類似化合物との比較
Hexan-1-ol
Similar compounds include other alcohols such as pentan-1-ol and heptan-1-ol. Hexan-1-ol is unique due to its specific chain length, which affects its solubility and reactivity .
2-methyloxirane
Similar compounds include other epoxides such as ethylene oxide and butylene oxide. 2-methyloxirane is unique due to its three-carbon ring structure, which imparts higher reactivity compared to ethylene oxide .
Oxirane
Similar compounds include other small epoxides such as 2-methyloxirane. Oxirane is unique due to its simplicity and high reactivity, making it a versatile intermediate in chemical synthesis .
特性
CAS番号 |
52232-09-4 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
hexan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H14O.C3H6O.C2H4O/c1-2-3-4-5-6-7;1-3-2-4-3;1-2-3-1/h7H,2-6H2,1H3;3H,2H2,1H3;1-2H2 |
InChIキー |
ZHEFBFNLCNMZPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCO.CC1CO1.C1CO1 |
物理的記述 |
Colorless to light yellow viscous liquid with a polyol odor; [BASF MSDS] |
関連するCAS |
52232-09-4 68238-82-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


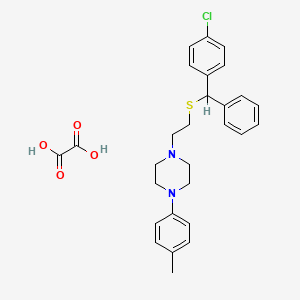
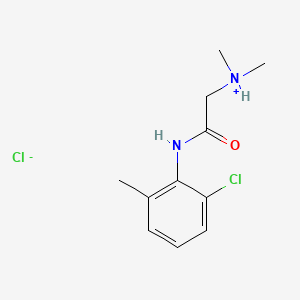
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
